molecular formula C5H3BrClNO B2439921 3-Bromo-4-chloropyridin-2-ol CAS No. 1804897-66-2

3-Bromo-4-chloropyridin-2-ol

Cat. No. B2439921
CAS RN: 1804897-66-2
M. Wt: 208.44
InChI Key: XILIPMFTKVCHLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridin-2-ol is a chemical compound with the CAS Number: 1804897-66-2. It has a molecular weight of 208.44 and its IUPAC name is 3-bromo-4-chloropyridin-2-ol . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloropyridin-2-ol has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Physical And Chemical Properties Analysis

3-Bromo-4-chloropyridin-2-ol is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . Unfortunately, specific information about its boiling point, melting point, and density is not available .

Scientific Research Applications

  • Catalytic Amination : A study by Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrates the use of a palladium-Xantphos complex for the catalytic amination of polyhalopyridines, including 5-bromo-2-chloropyridine, yielding high chemoselectivity and isolated yield. This process is significant for synthesizing aminated pyridines used in various chemical syntheses (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Halogen Exchange Reactions : M. Schlosser and F. Cottet (2002) explored the halogen exchange in pyridines, demonstrating that heating with bromotrimethylsilane can convert 2-chloropyridine to 2-bromopyridine. This kind of halogen/halogen displacement is critical in synthesizing various pyridine derivatives (M. Schlosser & F. Cottet, 2002).

  • Synthesis of Biologically Active Compounds : Research by Li et al. (2015) involves the synthesis of a compound containing 3-bromo-1-(3-chloropyridin-2-yl) and its crystal structure, demonstrating its application in producing compounds with potential fungicidal and antiviral activities (Li et al., 2015).

  • Aminations and Rearrangements : M. Pieterse and H. J. Hertog (2010) researched aminations of halopyridines, including rearrangements involving 3-bromo-4-ethoxypyridine, contributing to the understanding of pyridine chemistry and its transformations (M. Pieterse & H. J. Hertog, 2010).

  • Spectral Analysis and Structural Calculations : Praveenkumar Boopalachandran, Hong-Li Sheu, and J. Laane (2012) investigated the vibrational spectra and structure of halopyridines, including 3-bromopyridine, using density functional theory and ab initio calculations. This research aids in understanding the molecular structure and spectral properties of these compounds (Praveenkumar Boopalachandran, Hong-Li Sheu, & J. Laane, 2012).

Safety And Hazards

The compound is associated with several hazard statements including H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILIPMFTKVCHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloropyridin-2-ol

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